Spiro[chroman-2,3'-oxetan]-4-ol
Description
Spiro[chroman-2,3'-oxetan]-4-ol is a bicyclic compound featuring a chroman (2H-1-benzopyran) core fused with an oxetane ring at the spiro junction. Chroman derivatives are widely studied due to their presence in natural products (e.g., flavonoids, tocopherols) and pharmacological activities . The oxetane ring introduces unique steric and electronic properties, including ring strain, which can enhance metabolic stability and bioavailability, making it a valuable motif in medicinal chemistry .
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
spiro[3,4-dihydrochromene-2,3'-oxetane]-4-ol |
InChI |
InChI=1S/C11H12O3/c12-9-5-11(6-13-7-11)14-10-4-2-1-3-8(9)10/h1-4,9,12H,5-7H2 |
InChI Key |
JLURKHCRYKLNED-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=CC=CC=C2OC13COC3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[chroman-2,3’-oxetan]-4-ol typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the reaction of chroman derivatives with oxetane precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of spiro[chroman-2,3’-oxetan]-4-ol may involve scalable synthetic routes that utilize readily available starting materials and efficient catalytic processes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
Spiro[chroman-2,3’-oxetan]-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert the oxetane ring to more stable structures.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield chromanone derivatives, while reduction may produce more stable spirocyclic alcohols.
Scientific Research Applications
Spiro[chroman-2,3’-oxetan]-4-ol has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical studies.
Medicine: Potential therapeutic applications include its use as a scaffold for drug development, particularly in targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of spiro[chroman-2,3’-oxetan]-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can trigger various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table compares Spiro[chroman-2,3'-oxetan]-4-ol with structurally related spiro compounds:
Key Observations :
- Oxetane vs. Cyclopropane/Cyclohexane : The oxetane’s strain may increase reactivity but reduce thermal stability compared to cyclohexane-containing analogs .
- Spiroketals vs. Spirooxetanes: Spiroketals (e.g., [19]) are often synthesized via cycloaddition but suffer from low yields due to intermediate instability , whereas oxetane-containing spiro compounds may benefit from alternative catalytic methods (e.g., phosphine organocatalysis) .
Insights :
- Cycloaddition Limitations : Low yields in spiroketal synthesis (e.g., 10% for [19]) highlight challenges in stabilizing intermediates .
- Catalytic Advancements : Phosphine catalysts (e.g., LBBA-1) enable efficient annulation for chromans , while Li-catalyzed methods offer chemoselective oxetane functionalization .
Spectroscopic and Fragmentation Patterns
- IR/NMR Trends: Chroman spiro compounds typically show C=O stretches at ~1660 cm⁻¹ (amide/ketone) and NH/OH bands at 3200–3400 cm⁻¹ . For example, 2-cyano-N-sulfamoylphenyl analogs exhibit C≡N peaks at ~2214 cm⁻¹ .
- Mass Spectrometry : Spiro compounds often fragment at the spiro junction. For instance, compound 18 (ClC6H4N2CO derivative) loses ClC6H4N2CO (m/z 505 → 489) . Oxetane-containing spiro compounds may exhibit similar cleavage patterns.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
